molecular formula C21H22N2O4 B7470294 N-{[4-(BENZYLOXY)-3-METHOXYPHENYL](PROP-2-ENAMIDO)METHYL}PROP-2-ENAMIDE

N-{[4-(BENZYLOXY)-3-METHOXYPHENYL](PROP-2-ENAMIDO)METHYL}PROP-2-ENAMIDE

Cat. No.: B7470294
M. Wt: 366.4 g/mol
InChI Key: HGMTWJFCATWOPB-UHFFFAOYSA-N
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Description

N-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}PROP-2-ENAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzyloxy group: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the methoxy group: The methoxy group is introduced through methylation of the phenol derivative using methyl iodide and a base like potassium carbonate.

    Formation of the prop-2-enamide moiety: This step involves the reaction of an amine derivative with acryloyl chloride in the presence of a base such as triethylamine.

    Coupling of the intermediates: The final step involves the coupling of the benzyloxy and methoxyphenyl intermediates with the prop-2-enamide moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of N-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}PROP-2-ENAMIDE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}PROP-2-ENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

N-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}PROP-2-ENAMIDE can be compared with other similar compounds, such as:

    N-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}PROP-2-ENAMIDE: Similar structure but with different substituents, leading to variations in reactivity and biological activity.

    N-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}PROP-2-ENAMIDE: Another related compound with distinct functional groups, offering different applications and properties.

By understanding the unique features and applications of N-{4-(BENZYLOXY)-3-METHOXYPHENYLMETHYL}PROP-2-ENAMIDE, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)-(prop-2-enoylamino)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-4-19(24)22-21(23-20(25)5-2)16-11-12-17(18(13-16)26-3)27-14-15-9-7-6-8-10-15/h4-13,21H,1-2,14H2,3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMTWJFCATWOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(NC(=O)C=C)NC(=O)C=C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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